molecular formula C10H16Cl2N2 B6272347 3-(3-methylpyrrolidin-3-yl)pyridine dihydrochloride CAS No. 1403474-80-5

3-(3-methylpyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B6272347
CAS No.: 1403474-80-5
M. Wt: 235.2
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Description

3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol . It is a derivative of pyridine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylpyrrolidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-methylpyrrolidine with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and high throughput. The final product is purified using techniques such as crystallization, filtration, and drying to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methylpyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylpyrrolidin-3-yl)pyridine: The parent compound without the dihydrochloride salt.

    Pyridine derivatives: Compounds with similar pyridine structures but different substituents.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1403474-80-5

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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